3-甲基腺嘌呤

描述

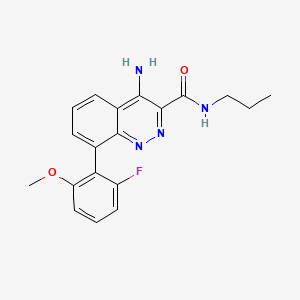

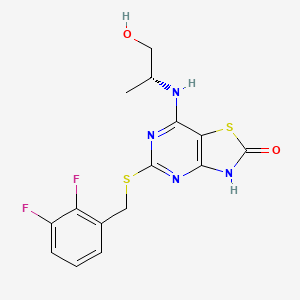

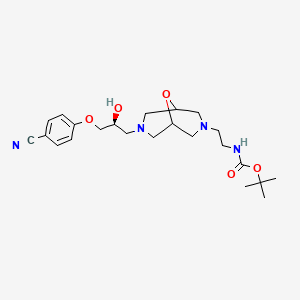

3-甲基腺嘌呤 (NSC 66389): 是一种化学化合物,分子式为C6H7N5 ,分子量为149.2 g/mol 。 它以作为选择性磷脂酰肌醇-3-激酶 (PI3K) 抑制剂 而闻名 。 该化合物常用于科学研究,尤其是在自噬研究中,自噬是一种细胞降解过程 .

科学研究应用

3-甲基腺嘌呤因其抑制 PI3K 的能力而被广泛用于科学研究。它的一些应用包括:

作用机制

生化分析

Biochemical Properties

3-Methyladenine plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to interfere with both class I and class III PI3K, which can consequently augment autophagy flux . It also inhibits autophagy by blocking autophagosome formation via the inhibition of class III PI3K .

Cellular Effects

3-Methyladenine has been observed to have various effects on different types of cells and cellular processes. It can enhance LPS-induced NF-κB activation and production of TNF-α, inducible NO synthase (iNOS), cyclooxygenase-2, IL-1β, and IL-12 . In contrast, it suppresses LPS-induced IFN-β production and STAT signaling . It has also been shown to induce caspase-dependent cell death that is independent of autophagy inhibition .

Molecular Mechanism

The molecular mechanism of action of 3-Methyladenine involves its interactions with biomolecules and changes in gene expression. It inhibits autophagy by blocking autophagosome formation via the inhibition of class III PI3K . It also interferes with class I PI3K, which can consequently augment autophagy flux .

Temporal Effects in Laboratory Settings

The effects of 3-Methyladenine can change over time in laboratory settings. For instance, prolonged treatment with 3-Methyladenine promotes autophagy under nutrient-rich conditions, whereas it inhibits starvation-induced autophagy . It is stable for 3 months when properly stored .

Metabolic Pathways

3-Methyladenine is involved in the metabolic pathways related to autophagy. It inhibits autophagy by blocking autophagosome formation via the inhibition of class III PI3K . It also interferes with class I PI3K, which can consequently augment autophagy flux .

Subcellular Localization

It is known to inhibit autophagosome formation, suggesting that it may localize to the sites of autophagosome formation .

准备方法

合成路线和反应条件: 3-甲基腺嘌呤可以通过各种化学反应合成。 一种常见的方法是使腺嘌呤 与碘甲烷 在碱(如碳酸钾 )存在下反应 。 反应通常在二甲基亚砜 (DMSO) 等溶剂中于升高的温度下进行 .

工业生产方法: 3-甲基腺嘌呤的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件以确保高产率和纯度。 然后使用重结晶 或色谱法 等技术纯化化合物 .

化学反应分析

反应类型: 3-甲基腺嘌呤会经历各种化学反应,包括:

氧化: 它可以被氧化形成不同的衍生物。

还原: 还原反应可以改变其结构。

取代: 取代反应可以将不同的官能团引入分子中.

常用试剂和条件:

氧化: 常用的氧化剂包括 和 。

还原: 使用 等还原剂。

取代: 取代反应通常涉及卤化剂 或烷基化剂 .

形成的主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化会导致形成具有不同官能团的3-甲基腺嘌呤衍生物 .

相似化合物的比较

类似化合物:

沃替西尼布: 另一种具有不同结构和作用机制的 PI3K 抑制剂.

LY294002: 一种用于研究的合成 PI3K 抑制剂.

独特性: 3-甲基腺嘌呤因其对 I 类和 III 类 PI3K 的选择性抑制而具有独特性,使其成为研究自噬和 PI3K 信号传导的宝贵工具 。 它在不同条件下对自噬进行差异调节的能力使其区别于其他抑制剂 .

属性

IUPAC Name |

3-methyl-7H-purin-6-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3,7H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBYVFQJHWLTFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N)C2=C1N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199406, DTXSID901346127 | |

| Record name | 3-Methyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,9-Dihydro-3-methyl-6H-purin-6-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5142-23-4, 60192-57-6 | |

| Record name | 3-Methyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005142234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,9-Dihydro-3-methyl-6H-purin-6-imine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060192576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyladenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5142-23-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,9-Dihydro-3-methyl-6H-purin-6-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-3H-adenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR88TV7SNU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,9-DIHYDRO-3-METHYL-6H-PURIN-6-IMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3899G64TKW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 3-methyladenine (3MeAde), and why is it significant in biological systems?

A1: 3-Methyladenine is a DNA lesion that arises from the alkylation of adenine bases in DNA. Alkylating agents, both exogenous (environmental toxins) and endogenous (cellular metabolites), can cause this modification []. 3MeAde is significant because it disrupts DNA structure and can interfere with vital processes like replication and transcription []. If left unrepaired, 3MeAde can contribute to mutations and potentially lead to cellular dysfunction or disease [].

Q2: How do cells repair 3MeAde lesions?

A2: Cells primarily repair 3MeAde lesions through the base excision repair (BER) pathway. The first step involves 3-methyladenine DNA glycosylase (MAG) recognizing and removing the damaged adenine base, leaving an apurinic site []. This site is then processed by AP endonucleases, followed by the action of DNA polymerases and ligases to restore the original DNA sequence [].

Q3: Are there different types of 3-methyladenine DNA glycosylases?

A3: Yes, studies in Escherichia coli have identified two 3MeAde DNA glycosylases: 3-methyladenine DNA glycosylase I (Tag) and 3-methyladenine DNA glycosylase II (AlkA). While both enzymes can excise 3MeAde, AlkA exhibits a broader substrate specificity, removing additional alkylated bases like 7-methylguanine and 7-methyladenine []. Research suggests that Tag primarily functions in the constitutive repair of 3MeAde, while AlkA is induced as part of the adaptive response to alkylating agents [].

Q4: Does the efficiency of 3MeAde repair vary within the genome?

A4: Yes, studies in human fibroblasts have revealed heterogeneous repair rates for 3MeAde along the PGK1 gene []. While the position-dependent variation for 3MeAde repair is less pronounced than for other lesions like 7-methylguanine, it suggests that factors beyond the mere presence of the lesion influence repair efficiency. Research suggests that the rate-limiting step for position-dependent 3MeAde repair likely occurs after the action of DNA glycosylase, potentially involving downstream enzymes in the BER pathway [].

Q5: Can 3MeAde lesions lead to double-strand breaks (DSBs)?

A5: Yes, evidence from studies in Saccharomyces cerevisiae suggests that unrepaired 3MeAde lesions can cause DSBs []. These breaks are not rapidly resolved, indicating their potential to trigger genomic instability and contribute to cell death [].

Q6: How is 3MeAde used in autophagy research?

A6: 3MeAde is widely used as an inhibitor of autophagy, a cellular process involved in degrading and recycling damaged organelles and proteins []. It achieves this by inhibiting the activity of class III phosphatidylinositol 3-kinase (PI3K), an enzyme crucial for the early stages of autophagosome formation [].

Q7: Is 3MeAde a specific inhibitor of autophagy?

A7: While widely used as an autophagy inhibitor, 3MeAde may affect other cellular processes unrelated to autophagy []. Therefore, caution is advised when interpreting experimental results solely based on 3MeAde treatment. Combining 3MeAde with other autophagy inhibitors or genetic approaches targeting autophagy pathways can help validate observations and strengthen conclusions.

Q8: Can you provide examples of how 3MeAde has been used to study autophagy?

A8: * In a study examining the role of autophagy in a mouse model of endotoxemia and sepsis, 3-MA administration increased survival rates, suggesting a protective effect by inhibiting autophagy []. * Researchers investigating the impact of baicalein on rotenone-induced neurotoxicity found that 3MeAde blocked baicalein's neuroprotective effects, suggesting that baicalein's benefits involved autophagy induction []. * In a study exploring the role of autophagy in the spinal cord of neuropathic pain models, 3MeAde administration worsened pain by further impairing ER-phagy, highlighting the complex interplay between autophagy and pain mechanisms [].

Q9: What is the molecular formula and weight of 3MeAde?

A9: The molecular formula of 3-Methyladenine is C6H7N5, and its molecular weight is 149.15 g/mol.

Q10: Are there any notable structural features of 3MeAde?

A10: 3-Methyladenine is a methylated purine base. The presence of the methyl group at the N3 position of adenine distinguishes it from the canonical adenine base and contributes to its biological activity. This modification alters the base pairing properties of adenine and can lead to misincorporation during DNA replication, ultimately causing mutations [].

Q11: Has the gas-phase acidity of 3MeAde been studied?

A11: Yes, researchers have investigated the gas-phase acidity of 3MeAde and found that the most stable tautomer in the gas phase is the "N10 tautomer" rather than the commonly depicted imine tautomer []. Notably, the N10 tautomer is not biologically relevant as it does not exist in DNA. The imine tautomer, likely the relevant form in DNA, exhibits very high acidity []. This high acidity suggests that damaged bases like 3MeAde could be more readily cleaved from DNA by repair enzymes like AlkA, whose proposed mechanism involves the removal of the damaged base as a leaving group [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

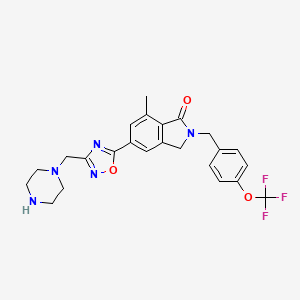

![N-[1-[(3R)-3-(3,5-difluorophenyl)-3-(4-methylsulfonylphenyl)propyl]piperidin-4-yl]-N-ethyl-2-(4-methylsulfonylphenyl)acetamide](/img/structure/B1666223.png)

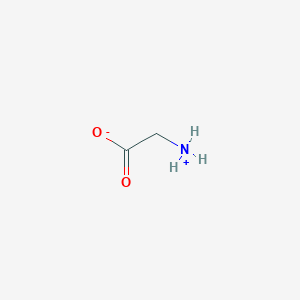

![N-(2-hydroxyethyl)-N-methyl-4-[quinolin-8-yl-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-ylidene]methyl]benzamide](/img/structure/B1666232.png)